![molecular formula C23H22O7 B12292258 2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one CAS No. 10475-72-6](/img/structure/B12292258.png)
2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one is a complex organic compound that belongs to the class of chromane derivatives. These compounds are known for their diverse biological activities and are often found in natural products and synthetic molecules with significant pharmacological properties .
Preparation Methods
The synthesis of 2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one can be achieved through a series of organic reactions. One common synthetic route involves the use of organocatalytic domino Michael/hemiacetalization reactions of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation . This method provides high yields and excellent stereoselectivity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Using reagents like PCC (Pyridinium chlorochromate) to convert alcohol groups to ketones or aldehydes.
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) to reduce ketones or aldehydes to alcohols.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the compound.
Addition: Michael addition reactions where nucleophiles add to α,β-unsaturated carbonyl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, such as protein kinases and aldose reductase, which play crucial roles in cellular processes . The compound’s structure allows it to bind to these enzymes and modulate their activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one include other chromane derivatives like chroman-2-one and dihydrocoumarin These compounds share a similar core structure but differ in their functional groups and stereochemistry
Properties
CAS No. |
10475-72-6 |
|---|---|
Molecular Formula |
C23H22O7 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H22O7/c1-11(9-24)16-7-14-15(29-16)5-4-12-22(25)21-13-6-18(26-2)19(27-3)8-17(13)28-10-20(21)30-23(12)14/h4-6,8,16,20-21,24H,1,7,9-10H2,2-3H3 |
InChI Key |
ZJMLELXRQUXRIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B12292197.png)
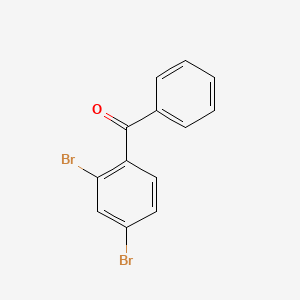
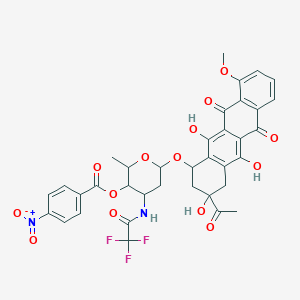
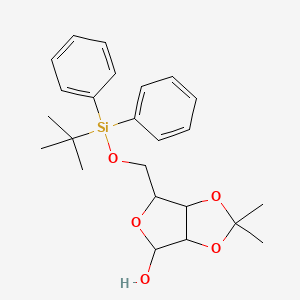

![N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (Edoxaban Impurity)](/img/structure/B12292231.png)
![ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate](/img/structure/B12292234.png)
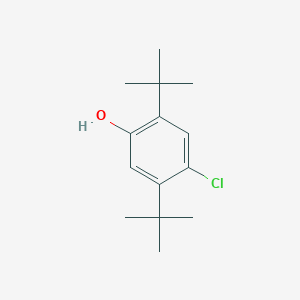
![5-Oxaspiro[3.5]nonan-7-amine](/img/structure/B12292239.png)
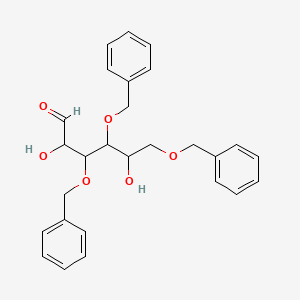
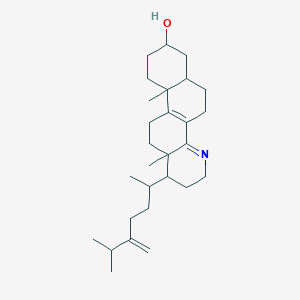
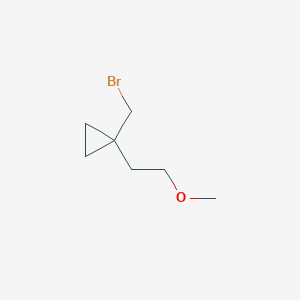

![1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo-](/img/structure/B12292262.png)
